(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane
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Overview
Description
(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane is a chemical compound characterized by its unique structure, which includes two oxolane rings each substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane typically involves the use of stereoselective reactions to ensure the correct configuration of the oxolane rings. One common method involves the reaction of a suitable diol with methanol in the presence of an acid catalyst to form the methoxy-substituted oxolane rings. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with carbonyl groups, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and oxolane rings allow it to fit into active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-Hydroxy-5-[(2R,5R)-5-hydroxyoxolan-2-YL]oxolane: Similar structure but with hydroxyl groups instead of methoxy groups.
(2R,5R)-2-Ethoxy-5-[(2R,5R)-5-ethoxyoxolan-2-YL]oxolane: Ethoxy groups instead of methoxy groups.
Uniqueness
(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.
Properties
CAS No. |
920282-65-1 |
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Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R,5R)-2-methoxy-5-[(2R,5R)-5-methoxyoxolan-2-yl]oxolane |
InChI |
InChI=1S/C10H18O4/c1-11-9-5-3-7(13-9)8-4-6-10(12-2)14-8/h7-10H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1 |
InChI Key |
BEJLMGPWWVJIBY-ZYUZMQFOSA-N |
Isomeric SMILES |
CO[C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)OC |
Canonical SMILES |
COC1CCC(O1)C2CCC(O2)OC |
Origin of Product |
United States |
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